molecular formula C9H7NO3S B1297636 6-Methoxybenzothiazole-2-carboxylic acid CAS No. 946-13-4

6-Methoxybenzothiazole-2-carboxylic acid

Cat. No.: B1297636
CAS No.: 946-13-4
M. Wt: 209.22 g/mol
InChI Key: JDKMYJZEGZZJOH-UHFFFAOYSA-N
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Description

6-Methoxybenzothiazole-2-carboxylic acid is an organic compound with the molecular formula C9H7NO3S It is a derivative of benzothiazole, featuring a methoxy group at the 6th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzothiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methoxy-substituted carboxylic acids under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of 6-methoxybenzothiazole.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

6-Methoxybenzothiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxybenzothiazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivities. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    6-Methoxybenzothiazole: Lacks the carboxylic acid group, making it less polar.

    2-Amino-6-methoxybenzothiazole: Contains an amino group instead of a carboxylic acid group, altering its reactivity and applications.

    6-Methoxybenzothiazole-2-sulfonic acid: Contains a sulfonic acid group, which significantly increases its water solubility.

Uniqueness: 6-Methoxybenzothiazole-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKMYJZEGZZJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344421
Record name 6-methoxybenzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-13-4
Record name 6-methoxybenzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Is there information available about the Structure-Activity Relationship (SAR) of 6-methoxybenzothiazole-2-carboxylic acid and its analogs concerning TrmD inhibition?

A2: The provided research paper primarily focuses on resolving the crystal structure of TrmD with this compound. It does not explore the SAR of this compound or its analogs. [] Investigating how modifications to the structure of this compound affect its binding affinity and inhibitory potency towards TrmD would be an interesting avenue for future research. This information could be valuable for designing more potent and selective TrmD inhibitors.

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